2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate 2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1223467-97-7
VCID: VC3361482
InChI: InChI=1S/C11H8F3N3O3/c12-11(13,14)5-19-10(18)16-8-3-1-2-7(4-8)9-17-15-6-20-9/h1-4,6H,5H2,(H,16,18)
SMILES: C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)C2=NN=CO2
Molecular Formula: C11H8F3N3O3
Molecular Weight: 287.19 g/mol

2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate

CAS No.: 1223467-97-7

Cat. No.: VC3361482

Molecular Formula: C11H8F3N3O3

Molecular Weight: 287.19 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate - 1223467-97-7

Specification

CAS No. 1223467-97-7
Molecular Formula C11H8F3N3O3
Molecular Weight 287.19 g/mol
IUPAC Name 2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate
Standard InChI InChI=1S/C11H8F3N3O3/c12-11(13,14)5-19-10(18)16-8-3-1-2-7(4-8)9-17-15-6-20-9/h1-4,6H,5H2,(H,16,18)
Standard InChI Key QBPVYYHIRRTSFL-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)C2=NN=CO2
Canonical SMILES C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)C2=NN=CO2

Introduction

Chemical Structure and Classification

Structural Components and Formula

2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate consists of several key structural components that define its chemical behavior and potential applications. The molecular structure combines a 2,2,2-trifluoroethyl group, a carbamate linkage, and a phenyl ring substituted with a 1,3,4-oxadiazole moiety. The chemical formula can be represented as C₁₁H₈F₃N₃O₃, with an estimated molecular weight of approximately 303 g/mol, similar to its thiadiazole analog .

Table 1: Structural Components of 2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate

Structural ComponentDescriptionFunction
2,2,2-trifluoroethylCF₃CH₂- groupEnhances metabolic stability and lipophilicity
Carbamate linkage-O-CO-NH-Acts as peptide bond surrogate
3-substituted phenylAromatic ringProvides structural scaffold
1,3,4-oxadiazoleFive-membered heterocyclic ringContributes to biological activity

Classification and Nomenclature

This compound belongs to the broader class of organic carbamates, which are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . The presence of the 1,3,4-oxadiazole heterocycle further classifies it as an oxadiazole derivative, a class of compounds known for diverse biological activities. The IUPAC naming follows standard conventions for complex organic molecules with multiple functional groups and heterocycles.

Physical and Chemical Properties

Physical Properties

Based on the structural features and comparable compounds, 2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate is expected to appear as a crystalline powder at room temperature. The presence of the trifluoroethyl group likely confers increased lipophilicity compared to non-fluorinated analogs, while the oxadiazole ring contributes to the compound's polarity.

Table 2: Estimated Physical Properties

PropertyEstimated ValueBasis for Estimation
Physical stateCrystalline powderSimilar to 2,2,2-trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate
AppearanceWhite to off-white powderCommon for similar carbamates
SolubilitySoluble in organic solvents (DMSO, DCM); sparingly soluble in waterBased on polarity and structural features
Storage conditionsRoom temperatureSimilar to related compound

Chemical Stability and Reactivity

Carbamates generally demonstrate good chemical stability under physiological conditions, which contributes to their utility in medicinal chemistry . The 2,2,2-trifluoroethyl group enhances stability against metabolic degradation, while the 1,3,4-oxadiazole ring provides additional stability to the molecular framework. The carbamate linkage may undergo hydrolysis under strongly acidic or basic conditions, potentially releasing the corresponding amine and carbonic acid derivatives.

Synthesis Methodologies

General Carbamate Synthesis Approaches

Several established methodologies for carbamate synthesis could be adapted for the preparation of 2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate. Based on the literature, the following approaches are particularly relevant:

Di(2-pyridyl) Carbonate Method

Di(2-pyridyl) carbonate (DPC) serves as an efficient alkoxycarbonylation reagent for amines, overcoming limitations of existing methodologies . DPC can react with 2,2,2-trifluoroethanol to form a mixed carbonate, which subsequently reacts with the amine component (3-(1,3,4-oxadiazol-2-yl)aniline) to yield the desired carbamate.

DPC+CF3CH2OHMixed carbonate+3-(1,3,4-oxadiazol-2-yl)anilineTarget compound\text{DPC} + \text{CF}_3\text{CH}_2\text{OH} \rightarrow \text{Mixed carbonate} + \text{3-(1,3,4-oxadiazol-2-yl)aniline} \rightarrow \text{Target compound}

Phenyl 4,5-Dichloro-6-oxopyridazine-1(6H)-carboxylate Method

This methodology employs phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as an electrophilic transfer reagent that can react with 2,2,2-trifluoroethanol to form a carbonylation agent . This intermediate could then react with the appropriate amine to form the target carbamate.

Carbon Dioxide-Based Methodology

A one-pot synthesis utilizing carbon dioxide, primary amines, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide could provide an environmentally friendly approach . The 3-(1,3,4-oxadiazol-2-yl)aniline would react with CO₂ to form a carbamate anion, which could subsequently react with 2,2,2-trifluoroethyl halide.

Table 3: Potential Synthesis Routes for 2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate

MethodKey ReagentsAdvantagesLimitations
DPC MethodDi(2-pyridyl) carbonate, 2,2,2-trifluoroethanol, 3-(1,3,4-oxadiazol-2-yl)anilineHigh yields, convenientMultiple steps required
Pyridazine MethodPhenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, 2,2,2-trifluoroethanolStable reagents, high temperature stabilitySpecialized reagents needed
CO₂ MethodCO₂, 3-(1,3,4-oxadiazol-2-yl)aniline, 2,2,2-trifluoroethyl halide, Cs₂CO₃, TBAIEnvironmentally friendly, one-potMay require pressure equipment
NT-Based Reagents3-Nitro-1,2,4-triazole-based reagentsHigh stability, clean reactionsLess effective with aromatic amines

Specific Considerations for Target Compound

The synthesis of 2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate requires attention to the reactivity of the aromatic amine component. As noted in the literature, aromatic amines generally show lower reactivity compared to aliphatic amines in carbamate formation . The addition of triethylamine has been found effective in promoting reactions with aromatic amines, which would likely be necessary when using 3-(1,3,4-oxadiazol-2-yl)aniline as the substrate.

Structural Analogues and Comparative Analysis

Comparison with Thiadiazole Analogue

2,2,2-trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate represents a close structural analogue to our target compound, differing primarily in the heterocyclic component (thiadiazole vs. oxadiazole) and the position of attachment . This thiadiazole derivative has a molecular weight of 303.26 g/mol and appears as a powder that can be stored at room temperature. The similarities suggest that the target compound would share many physicochemical properties with this analogue, though the electronic differences between oxadiazole and thiadiazole would confer distinct reactivity patterns.

Comparison with Other Oxadiazole Derivatives

N-(3,4-dimethoxyphenyl)-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide shares the 1,3,4-oxadiazole pharmacophore with our target compound but differs in other structural aspects . This compound has a molecular weight of 357.3 g/mol and contains dimethoxyphenyl and fluorophenyl components instead of the trifluoroethyl carbamate moiety. The presence of the 1,3,4-oxadiazole core in both compounds suggests similarities in certain biological activities, though the different substitution patterns would influence specificity.

Table 4: Comparative Analysis of Structural Analogues

CompoundMolecular WeightKey Structural DifferencesPotential Impact on Properties
2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate~303 g/molTarget compoundReference
2,2,2-trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate303.26 g/molContains thiadiazole instead of oxadiazoleDifferent electronic properties, similar physical characteristics
N-(3,4-dimethoxyphenyl)-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide357.3 g/molContains dimethoxyphenyl and acetamide linkageDifferent solubility profile, similar biological targets
Structural ComponentKnown Biological ActivitiesPotential Applications
CarbamateEnzyme inhibition, cholinesterase inhibitionNeurological disorders, insecticides
1,3,4-OxadiazoleAntimicrobial, antiviral, anti-inflammatoryInfectious diseases, inflammatory conditions
TrifluoroethylIncreased metabolic stability, enhanced lipophilicityImproved pharmacokinetics
Combined structureUnknown, requires specific testingNovel therapeutic agents

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